molecular formula C19H15N5O3S2 B6559025 N-(4-{2-[(1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1040667-63-7

N-(4-{2-[(1,3-benzothiazol-2-yl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6559025
CAS No.: 1040667-63-7
M. Wt: 425.5 g/mol
InChI Key: XXWDROYMOZBLIH-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiazole, a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives was analyzed using FTIR, 1H-NMR, 13C-NMR and HRMS spectral data . For example, the FT-IR spectrum of one such compound showed peaks at 3288 cm-1 (NH), 3011 cm-1 (Ar C–H), 1659 cm-1 (> C=O), 1622 cm-1 (> C=N), 1590, 1577 cm-1 (Ar –C=C–), 1517 cm-1 (amide II), 1355, 1547 cm-1 (NO2), 672 cm-1 (C–S–C) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives were analyzed using various techniques. For instance, one such compound was found to be a pale yellow solid with a melting point of 240–242 °C .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, benzothiazole derivatives have been found to exhibit good binding properties with various molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Future Directions

Benzothiazole derivatives have been extensively investigated due to their diverse biological activities and their presence in a wide variety of synthetic and natural products . Future research could focus on exploring new synthetic pathways, improving the pharmacokinetic profile, and investigating the potential therapeutic applications of these compounds.

Properties

IUPAC Name

N-[4-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3S2/c25-15(23-19-22-13-5-1-2-6-14(13)29-19)8-7-11-10-28-18(21-11)24-17(27)12-4-3-9-20-16(12)26/h1-6,9-10H,7-8H2,(H,20,26)(H,21,24,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWDROYMOZBLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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